molecular formula C11H14N2OS B11882609 5-Isobutyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one

5-Isobutyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11882609
M. Wt: 222.31 g/mol
InChI Key: MREJIJQDZYRKBA-UHFFFAOYSA-N
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Description

5-Isobutyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound belonging to the thienopyrimidinone class. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it an interesting subject for scientific research, particularly in the fields of medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isobutyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-6-aminopyrimidine-4(3H)-thiones with reagents containing an active chloromethylene fragment . The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-Isobutyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be performed using halogenated derivatives and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new thienopyrimidinone derivatives with varied functional groups.

Scientific Research Applications

5-Isobutyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Isobutyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, disrupting the bacterium’s energy metabolism . This inhibition leads to a decrease in ATP production, ultimately resulting in bacterial cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Isobutyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its isobutyl and methyl groups contribute to its distinct pharmacological profile, making it a valuable compound for further research and development.

Properties

Molecular Formula

C11H14N2OS

Molecular Weight

222.31 g/mol

IUPAC Name

2-methyl-5-(2-methylpropyl)-3H-thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C11H14N2OS/c1-6(2)4-8-5-15-11-9(8)10(14)12-7(3)13-11/h5-6H,4H2,1-3H3,(H,12,13,14)

InChI Key

MREJIJQDZYRKBA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=CS2)CC(C)C)C(=O)N1

Origin of Product

United States

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